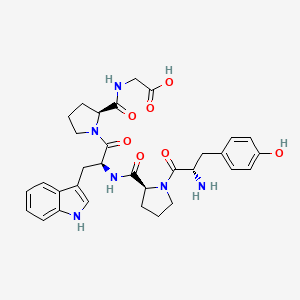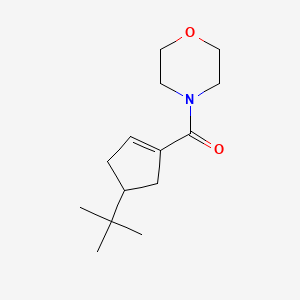![molecular formula C7H8 B14278516 Bicyclo[3.2.0]hepta-1(5),2-diene CAS No. 132554-42-8](/img/structure/B14278516.png)
Bicyclo[3.2.0]hepta-1(5),2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]hepta-1(5),2-diene is an organic compound with the molecular formula C₇H₈. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]hepta-1(5),2-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acetylene, followed by dehydrogenation. Another method includes the photochemical cycloaddition of 1,6-heptadienes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The chemoenzymatic preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one is one such method, utilizing lipase enzymes for enantioselective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.2.0]hepta-1(5),2-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Bicyclo[3.2.0]hept-2-en-6-one.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Bicyclo[3.2.0]hepta-1(5),2-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]hepta-1(5),2-diene involves its ability to participate in various chemical reactions due to its strained ring system. The compound’s unique structure allows it to act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. Additionally, its reactivity with oxidizing and reducing agents makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]hepta-2,5-diene:
Bicyclo[2.1.1]hexane: This compound features a different ring system and is used as a bioisostere in drug design.
Bicyclo[3.1.1]heptane: Another similar compound with a different ring structure, used in pharmaceutical research.
Uniqueness: Bicyclo[3.2.0]hepta-1(5),2-diene is unique due to its specific ring strain and reactivity, making it a valuable compound in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and serve as an intermediate in the synthesis of complex molecules sets it apart from other similar compounds .
Propriétés
Numéro CAS |
132554-42-8 |
|---|---|
Formule moléculaire |
C7H8 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
bicyclo[3.2.0]hepta-1(5),2-diene |
InChI |
InChI=1S/C7H8/c1-2-6-4-5-7(6)3-1/h1-2H,3-5H2 |
Clé InChI |
HMVZJOGFZKYFKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)
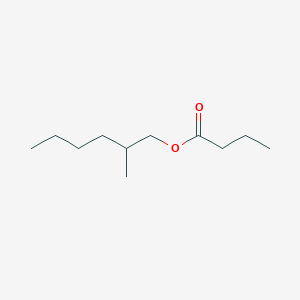
![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)
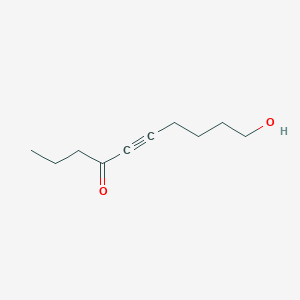
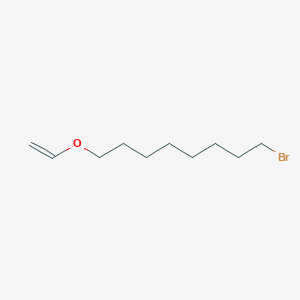
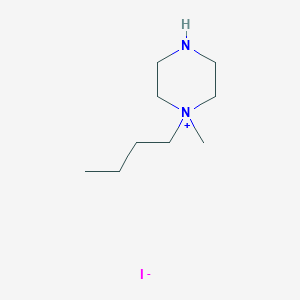
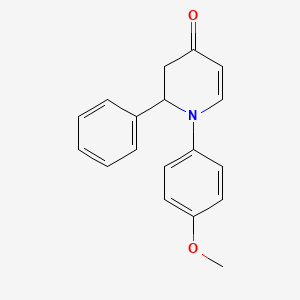
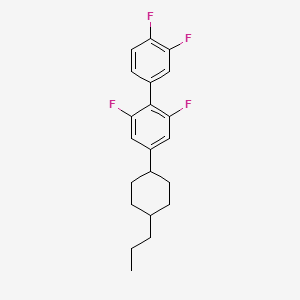
![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
